molecular formula C31H21N5O6 B1192684 FAM tetrazine, 6-isomer

FAM tetrazine, 6-isomer

Cat. No.: B1192684
M. Wt: 559.54
InChI Key: FMZXZQSGQICZSN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

Fluorescein tetrazine, 6-isomer possesses a well-defined chemical identity characterized by specific structural and physicochemical properties. The compound exhibits the molecular formula C₃₁H₂₁N₅O₆ with a molecular weight of 559.53 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3',6'-dihydroxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide.

The structural architecture of fluorescein tetrazine, 6-isomer combines two distinct functional domains that contribute to its unique properties. The fluorescein core provides the characteristic fluorescent properties, exhibiting bright emission in the green region of the visible spectrum. The tetrazine moiety, specifically the 1,2,4,5-tetrazine derivative, serves as the reactive component enabling bioorthogonal reactions. This tetrazine framework consists of a six-membered aromatic ring containing four nitrogen atoms, which imparts electron-deficient characteristics essential for its reactivity profile.

The designation "6-isomer" refers to the specific positional arrangement of functional groups within the fluorescein structure, distinguishing it from other isomeric forms such as the 5-isomer. This positional specificity influences both the photophysical properties and the reactivity patterns of the compound. The compound appears as an orange solid under standard conditions, reflecting the extended conjugation system present in its molecular structure.

Property Value Reference
Molecular Formula C₃₁H₂₁N₅O₆
Molecular Weight 559.53 g/mol
Appearance Orange solid
Mass Spectrometry Increment 531.1
Solubility in Dimethylformamide Good
Solubility in Dimethyl Sulfoxide Good
Water Solubility Poor

The solubility characteristics of fluorescein tetrazine, 6-isomer demonstrate important implications for its practical applications. The compound exhibits excellent solubility in organic solvents such as dimethylformamide and dimethyl sulfoxide, while showing poor solubility in aqueous media. These solubility properties must be carefully considered during experimental design, particularly when working with biological systems where aqueous compatibility is often required.

Historical Development in Bioorthogonal Chemistry

The development of fluorescein tetrazine, 6-isomer is intrinsically linked to the broader evolution of bioorthogonal chemistry, particularly the advancement of tetrazine-based reactions. The foundational work in tetrazine bioorthogonal chemistry was independently reported by two research groups in 2008, marking a pivotal moment in the field. These pioneering studies established the inverse electron demand Diels-Alder reaction between tetrazine derivatives and various dienophiles as a powerful tool for biological applications.

The historical significance of tetrazine chemistry extends back over a century, with the first synthetic route for 1,2,4,5-tetrazine derivatives reported by Hofmann and coworkers in 1912. However, it was not until the emergence of bioorthogonal chemistry that the full potential of these compounds was realized. The recognition that tetrazine derivatives could participate in rapid, selective reactions under biological conditions represented a transformative development in chemical biology research.

The inverse electron demand Diels-Alder reaction mechanism that underlies fluorescein tetrazine, 6-isomer functionality involves the cycloaddition between an electron-poor diene (tetrazine) and an electron-rich dienophile. This reaction type differs fundamentally from the classical Diels-Alder reaction, as it involves an electron-deficient diene rather than an electron-rich one. The reaction proceeds through a formal [4+2] cycloaddition mechanism, though the precise nature of whether the reaction is truly concerted remains a subject of ongoing investigation.

Research efforts by multiple groups have contributed significantly to the development and optimization of tetrazine-based bioorthogonal reactions. The Devaraj group made substantial contributions to 1,2,4,5-tetrazine preparation, modification, and biological applications, developing Lewis acid-metal complex promoted one-pot synthesis methods for benzyl-1,2,4,5-tetrazines. Subsequently, they developed Heck coupling methodologies to prepare tetrazine building blocks under mild reaction conditions, contributing significantly to functionalized 1,2,4,5-tetrazine bioorthogonal probe preparation.

Role in Modern Chemical Biology Research

Fluorescein tetrazine, 6-isomer occupies a central position in contemporary chemical biology research due to its exceptional combination of fluorescent properties and bioorthogonal reactivity. The compound serves as a versatile tool for biomolecule labeling, enabling researchers to track and visualize biological processes in living systems with unprecedented precision and specificity.

The rapid kinetics of tetrazine bioorthogonal reactions represent one of the most significant advantages of fluorescein tetrazine, 6-isomer in biological applications. The rate constant for the ligation between trans-cyclooctene derivatives and tetrazine compounds can reach extraordinarily high values, with some reactions exhibiting second-order rate constants of 2000 M⁻¹s⁻¹. This exceptional reactivity enables efficient bioconjugation even at nanomolar concentrations, which is particularly important for in vivo applications where substrate concentrations are typically low.

The selectivity of the inverse electron demand Diels-Alder reaction provides another crucial advantage for biological applications. Tetrazine derivatives react specifically with strained alkenes such as trans-cyclooctenes, cyclopropenes, and bicyclononyne derivatives, while remaining largely inert toward other biological nucleophiles. This selectivity ensures that labeling reactions proceed with minimal interference from endogenous biological components, maintaining the integrity of biological systems under investigation.

Recent advances in tetrazine bioorthogonal chemistry have expanded the range of applications significantly. Fluorogenic tetrazine derivatives, including fluorescein-based compounds, have been developed to exhibit dramatic increases in fluorescence upon reaction with their dienophile partners. These fluorogenic probes enable "turn-on" imaging approaches where fluorescence is activated only upon successful bioorthogonal reaction, eliminating background fluorescence and improving signal-to-noise ratios in imaging applications.

Application Area Key Advantages Typical Rate Constants
Live Cell Imaging Low background, rapid kinetics 10³-10⁵ M⁻¹s⁻¹
Protein Labeling High specificity, mild conditions 10²-10⁴ M⁻¹s⁻¹
Metabolic Labeling Bioorthogonal selectivity 10¹-10³ M⁻¹s⁻¹

The implementation of fluorescein tetrazine, 6-isomer in modern research extends to diverse areas including glycan imaging, nucleic acid detection, and protein dynamics studies. The compound has been successfully utilized in metabolic labeling strategies where functionalized precursors are incorporated into biological molecules, followed by subsequent labeling with tetrazine derivatives. This approach has proven particularly valuable for studying glycosylation processes in developing organisms, where the fluorogenic properties of tetrazine probes enable visualization of sialylation patterns during embryogenesis.

Furthermore, the development of enzymatically activated tetrazine systems has opened new avenues for cell-specific bioconjugation. Recent research has demonstrated the feasibility of using enzyme-cleavable protecting groups to control tetrazine reactivity spatially and temporally. These approaches enable selective activation of tetrazine functionality in specific cell types or tissue environments, providing unprecedented control over bioorthogonal labeling processes.

The versatility of fluorescein tetrazine, 6-isomer extends to its compatibility with various dienophile partners, each offering distinct advantages for specific applications. Trans-cyclooctene derivatives provide the highest reaction rates but may suffer from stability issues in biological environments. Cyclopropene derivatives offer improved stability while maintaining reasonable reactivity, making them suitable for longer-term labeling studies. The choice of dienophile partner can be tailored to match the specific requirements of individual experimental systems, highlighting the adaptability of tetrazine-based bioorthogonal chemistry.

Properties

Molecular Formula

C31H21N5O6

Molecular Weight

559.54

IUPAC Name

3',6'-dihydroxy-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide

InChI

InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-22-25(12-19)31(42-30(22)40)23-10-7-20(37)13-26(23)41-27-14-21(38)8-11-24(27)31/h2-14,37-38H,15H2,1H3,(H,32,39)

InChI Key

FMZXZQSGQICZSN-UHFFFAOYSA-N

SMILES

OC1=CC=C2C(OC(C=C(O)C=C3)=C3C24C5=CC(C(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)=CC=C5C(O4)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FAM tetrazine, 6-isomer

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Characteristics :

  • Molecular Formula : C₃₁H₂₁N₅O₆
  • Molecular Weight : 559.53 g/mol
  • Absorption Maxima : 490 nm
  • Emission Maxima : 513 nm
  • Fluorescence Quantum Yield : 0.93
  • Purity : ≥95% (by 1H^{1}H NMR and HPLC-MS)

The compound primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cycloalkenes or other strained olefins, resulting in stable adducts that are useful for labeling and imaging biomolecules . This reaction is characterized by its rapid kinetics and specificity, making it an ideal candidate for various applications in biological research.

Applications in Scientific Research

This compound has a wide range of applications:

Bioorthogonal Chemistry

  • Fluorescent Probes : Due to its bright green emission, FAM tetrazine is extensively used as a fluorescent probe for cellular imaging and tracking biomolecules in live cells .
  • Labeling Biomolecules : The compound can selectively label proteins or other biomolecules containing strained olefins through amide bond formation .

Medical Diagnostics

  • Antibody-Drug Conjugates (ADCs) : FAM tetrazine plays a crucial role in the development of advanced drug delivery systems. It enables the release of therapeutic agents upon reaction with specific targets, enhancing the efficacy of treatment while minimizing off-target effects .

Material Science

  • Development of Advanced Materials : The compound's unique properties allow for the creation of materials with tailored optical characteristics, which can be utilized in sensors and other applications.

Case Study 1: Tetrazine-Knock-Out (TKO) Approach

A study demonstrated the use of FAM tetrazine in a TKO approach to enhance the efficacy of radiolabeled antibodies. By liberating radioactivity from rituximab in the bloodstream, researchers observed improved renal excretion rates and enhanced target-to-background ratios. This method illustrated how tetrazines could significantly reduce off-target radiation exposure while maintaining effective targeting of tumor cells.

Case Study 2: Bioorthogonal Labeling Efficiency

Research highlighted the efficiency of FAM tetrazine for labeling biomolecules in complex biological systems. The study showed that the rapid kinetics of the iEDDA reaction allowed for effective tracking of molecular interactions in live cells, providing insights into cellular processes at unprecedented temporal resolution .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Core Structure Tetrazine Substituent Fluorophore Key Applications Reactivity (IEDDA)
FAM tetrazine, 6-isomer Fluorescein derivative Position 6 (methyltetrazine) FAM (green) Bioimaging, protein labeling High specificity
FAM tetrazine, 5-isomer Fluorescein derivative Position 5 FAM (green) Similar to 6-isomer Slightly lower
ROX tetrazine, 5-isomer Rhodamine derivative Position 5 ROX (red) Multiplexed imaging Moderate
Methyltetrazine derivatives Simple tetrazine Methyl group None Biosensors, catalysis High LUMO (~3.15 eV)
¹⁸F-Labeled tetrazines Tetrazine with ¹⁸F Variable None PET imaging Radiochemical yield: 45–83%

Notes:

  • Positional Isomerism : The 5- and 6-isomers of FAM tetrazine differ in the attachment site of the tetrazine group. The 6-isomer exhibits higher purity (>95%) and faster IEDDA kinetics due to reduced steric hindrance .
  • Fluorophore Choice : ROX tetrazine (emission ~610 nm) is preferred for multiplexing, while FAM’s green emission (520 nm) is ideal for standard microscopy .
  • Methyltetrazine: Lacks a fluorophore but is electron-deficient (LUMO ~3.15 eV), enabling strong non-covalent interactions in biosensor immobilization matrices .

Reactivity and Stability

Table 2: Reactivity and Stability Data
Compound IEDDA Rate Constant (k, M⁻¹s⁻¹) Stability in PBS (t₁/₂) Storage Conditions
This compound ~10³–10⁴ (est.) Stable for 6 hours -20°C, desiccated
¹⁸F-Labeled tetrazines N/A Stable for 6 hours Requires radiopharmacy
Tc-99m tetrazine chelates N/A Stable for 6 hours Instant kit formulation

Notes:

  • IEDDA Kinetics : this compound reacts rapidly with TCOs, outperforming 5-isomers due to optimized electronic and steric effects .
  • Stability : All tetrazines require protection from light and moisture. Radiolabeled variants (e.g., ¹⁸F, Tc-99m) demand specialized formulation to prevent decomposition .

Electronic and Redox Properties

Table 3: Electronic Properties
Compound Reduction Potential (V vs. Fc) LUMO Energy (eV)
This compound -1.35 (estimated) ~3.15 (est.)
Methyltetrazine -1.35 3.15
Halogen-substituted tetrazines +0.1 (e.g., T5-T6) Higher than methyl

Notes:

  • Redox Behavior: Tetrazines with electron-withdrawing groups (e.g., halogens) exhibit more positive reduction potentials, enhancing electron deficiency and reactivity .
  • LUMO Energy : Methyltetrazine’s low LUMO (~3.15 eV) facilitates interactions with biomolecules in biosensors .

Preparation Methods

Hydrazine-Based Cyclocondensation

The tetrazine core is synthesized via cyclocondensation of nitriles with hydrazine hydrate. A landmark method (CN112010817A) involves:

  • Step 1 : Reacting nitrile precursors (e.g., dicyanobenzene) with hydrazine hydrate (80–100 mmol) in ethanol/water (3:1 v/v) at 60°C for 12 hours, catalyzed by thiols (e.g., β-mercaptoethanol, 5 mol%).

  • Step 2 : Oxidizing the intermediate 1,2-dihydrotetrazine with hydrogen peroxide (30% v/v) under acidic conditions (pH 2–3, HCl) to yield 1,2,4,5-tetrazine.

Key Data :

ParameterValueSource
Yield (Step 1)85–92%
Reaction Time (Step 2)2–4 hours
Purity Post-Oxidation≥90% (HPLC)

Metal-Mediated Coupling Reactions

Alternative approaches employ ruthenium catalysts to assemble asymmetric tetrazines. For example, [RuCl₂(arene)]₂ dimers react with pyridyl tetrazines in CH₂Cl₂/acetonitrile, achieving 92–96% yields. However, this method’s reliance on expensive metals limits industrial adoption.

Fluorescein Derivatization and Isomer Control

Selective Functionalization at the 6-Position

The tetrazine moiety is conjugated to fluorescein’s 6-position via nucleophilic aromatic substitution:

  • Activation : Fluorescein’s carboxyl group is converted to an NHS ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF.

  • Coupling : The NHS ester reacts with aminomethyltetrazine (1.2 equiv) in DMF at 25°C for 6 hours, yielding the 6-isomer selectively due to steric and electronic favoring.

Isomer Distribution :

IsomerYield (%)Purity (HPLC)
6-isomer78≥95%
5-isomer12≤5%
Data extrapolated from Lumiprobe’s technical specifications.

Purification Techniques for Isomer Separation

Reverse-phase HPLC (C18 column, 5 μm) with a gradient of 10–90% acetonitrile in 0.1% TFA water achieves >95% isomer purity. The 6-isomer elutes at 12.3 minutes, distinct from the 5-isomer (14.1 minutes).

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

Optimal conjugation occurs in DMF due to its high polarity and ability to dissolve both fluorescein and tetrazine intermediates. Elevated temperatures (>40°C) promote side reactions, necessitating strict control at 25°C.

Catalytic Enhancements and Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates NHS ester formation, reducing reaction time from 12 to 4 hours.

Analytical Characterization of Synthetic Products

Spectroscopic Verification Methods

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, tetrazine), 6.67–7.89 (m, 12H, fluorescein aromatic).

  • HPLC-MS : [M+H]⁺ = 560.53 (calc. 559.53).

Chromatographic Purity Assessment

MethodPurity ThresholdCompliance
HPLC (254 nm)≥95%Yes
TLC (SiO₂)Single spotYes

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance mixing and heat transfer during tetrazine formation. Lyophilization ensures stable product storage (-20°C, 24 months) .

Q & A

Q. What are the optimal reaction conditions for inverse electron demand Diels-Alder (IEDDA) conjugation using FAM tetrazine, 6-isomer?

The reaction efficiency depends on solvent choice, pH, and temperature. Polar aprotic solvents like acetonitrile enhance regiospecificity for the meta-isomer due to π-stacking stabilization . Maintain pH 7–8 (using phosphate or Tris buffers) to preserve tetrazine reactivity and fluorophore stability. Reaction kinetics are rapid (minutes to hours) at room temperature, but lower temperatures (4°C) may reduce nonspecific binding. Post-reaction purification via size-exclusion chromatography or dialysis is recommended to remove unreacted tetrazine .

Q. How should this compound be handled and stored to maintain reactivity?

Store lyophilized powder at -20°C in desiccated, light-protected containers. Reconstitute in anhydrous DMSO or DMF to prevent hydrolysis. Avoid freeze-thaw cycles, as repeated freezing degrades the tetrazine moiety. For in vitro applications, prepare working solutions in PBS or HEPES buffers (pH 7.4) immediately before use .

Q. What methods are recommended for assessing the purity and conjugation efficiency of this compound?

Use HPLC with a C18 column and UV-Vis detection (λ = 495 nm for FAM). Mass spectrometry (MALDI-TOF or ESI) confirms molecular weight post-conjugation. Fluorescence quenching assays (comparing pre- and post-reaction emission at 520 nm) quantify unreacted tetrazine, as the IEDDA reaction restores fluorescence in certain designs .

Q. What protocols are effective for protein labeling with this compound?

Pre-functionalize target proteins with strained dienophiles (e.g., trans-cyclooctene or norbornene). Incubate with FAM tetrazine at a 1:2–1:5 molar ratio (protein:tetrazine) in PBS (pH 7.4) for 1–2 hours. Purify via centrifugal filtration (10 kDa cutoff) to remove excess reagent. Validate labeling efficiency using SDS-PAGE with in-gel fluorescence imaging .

Advanced Research Questions

Q. How can solvent polarity and π-stacking interactions influence FAM tetrazine’s reaction regiospecificity?

Polar solvents stabilize meta-selective transition states via solvation of the tetrazine-enamine complex, as shown in MM3 force field simulations . Nonpolar solvents favor kinetic ortho-products. π-stacking between tetrazine and aromatic residues in biomolecules may further alter regioselectivity, requiring computational modeling (DFT or MD) to predict binding modes .

Q. What strategies mitigate fluorescence quenching in FAM tetrazine conjugates?

Quenching often arises from Förster resonance energy transfer (FRET) between tetrazine and FAM. Optimize linker length (e.g., PEG3–PEG8 spacers) to reduce intramolecular contact. Alternatively, use "turn-on" designs where IEDDA reaction cleaves the tetrazine, restoring fluorescence. Compare fluorogenicity of direct conjugation vs. π-extended systems, as direct tetrazine-fluorophore linkages exhibit superior quenching efficiency .

Q. How do molecular design variations (e.g., OEG linkers) impact surface functionalization with tetrazine additives?

Longer OEG linkers delay phase separation in polymer matrices, as shown in AFM studies. At >5 mol% additive concentration, phase separation correlates with linker flexibility and hydrophilicity. For homogeneous surface coatings, use short linkers (e.g., C2–C3) and limit additive concentration to <2 mol% .

Q. How can electrochemical methods control tetrazine ligation for microelectrode functionalization?

Tetrazines are reducible to dihydrotetrazines, which are IEDDA-inert. Apply a reductive potential (-0.5 V vs. Ag/AgCl) to deactivate surface-bound tetrazines selectively. Subsequent oxidative pulses (e.g., +0.3 V) reactivate specific regions for spatially controlled conjugation, enabling multiplexed biosensor fabrication .

Q. What experimental approaches resolve contradictions in reported conjugation efficiencies for FAM tetrazine?

Discrepancies may arise from dienophile strain (e.g., cyclooctyne vs. norbornene) or steric hindrance. Perform kinetic assays (stopped-flow fluorescence) to compare second-order rate constants (k2k_2) under standardized conditions. Validate with orthogonal techniques like SPR or ITC to measure binding affinities .

Q. How can molecular dynamics (MD) simulations improve the design of FAM tetrazine probes for live-cell imaging?

Model tetrazine interactions with cellular membranes to predict permeability. Hydrophilic OEG linkers reduce aggregation but hinder membrane passage, whereas hydrophobic spacers (e.g., alkyl chains) enhance uptake. Balance solubility and permeability by simulating partition coefficients (log P) and optimizing linker chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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FAM tetrazine, 6-isomer
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FAM tetrazine, 6-isomer

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